3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-methoxybenzyl)-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C28H25N3O2S and its molecular weight is 467.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Novel synthetic routes have been developed to create heterocyclic compounds derived from similar structures, demonstrating their potential in generating a variety of biologically active molecules. For instance, compounds have been synthesized for potential use as anti-inflammatory and analgesic agents, showcasing the versatility of such structures in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biological Activities
- Research into derivatives of pyrimidines has shown significant antibacterial activities against a variety of anaerobic organisms, suggesting potential applications in developing new antibiotics (Roth et al., 1989).
- Pyridopyrimidinone derivatives have been evaluated for their corrosion inhibition properties for carbon steel in acidic mediums, indicating their potential use in industrial applications to prevent corrosion (Abdallah, Shalabi, & Bayoumy, 2018).
- A study on diastereoselective synthesis of hexahydropyrimidin-2-ones showcases the chemical versatility and potential for creating specific isomers with desired properties, important for drug development and other chemical applications (Fesenko & Shutalev, 2007).
Potential as Inhibitors or Catalysts
- Certain pyrimidine derivatives have shown promise as non-nucleoside inhibitors of HIV-1 reverse transcriptase, highlighting the potential therapeutic applications of compounds with similar structures in treating viral infections (Mai et al., 2001).
- The antifungal effects of pyrimidin-2-amine derivatives against types of fungi indicate the potential use of similar compounds in developing new antifungal agents, which could be crucial in addressing fungal resistance (Jafar et al., 2017).
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[(4-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-12-14-20(15-13-19)18-34-28-30-25-23(21-8-4-3-5-9-21)16-29-26(25)27(32)31(28)17-22-10-6-7-11-24(22)33-2/h3-16,29H,17-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEOLLOJMFDSOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)NC=C3C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.